Benzene, 1-iodosyl-4-nitro-
Description
Historical Context and Evolution of Hypervalent Iodine Reagents in Organic Synthesis
The field of hypervalent iodine chemistry dates back to 1886 with the synthesis of the first polyvalent organoiodine compound, (dichloroiodo)benzene, by Conrad Willgerodt. semanticscholar.orge-bookshelf.dewiley-vch.de This discovery was followed by the preparation of other foundational reagents, including (diacetoxyiodo)benzene (B116549) and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. semanticscholar.orge-bookshelf.dewiley-vch.de Despite these early discoveries and a comprehensive book by Willgerodt in 1914 describing nearly 500 such compounds, research in this area remained relatively limited until a resurgence of interest in the late 1970s and early 1980s. semanticscholar.orgwiley-vch.de
This renaissance was driven by the discovery of new classes of hypervalent iodine compounds and their application in novel synthetic methodologies. semanticscholar.org Researchers in the 1980s and 1990s greatly expanded the utility of these reagents. e-bookshelf.de The 21st century has witnessed explosive development, with a focus on creating catalytic systems, enantioselective reactions using chiral hypervalent iodine compounds, and more environmentally benign, recyclable reagents. acs.orgwiley-vch.de This evolution has solidified the role of hypervalent iodine compounds as versatile and indispensable tools in modern organic synthesis. acs.orgwiley-vch.de
Classification and General Reactivity Principles of Iodosylarenes
Iodosylarenes (ArIO) belong to the class of iodine(III) compounds, also known as λ³-iodanes. nih.govarkat-usa.org These compounds are characterized by a central iodine atom bonded to an aryl group and an oxygen atom. The reactivity of iodosylarenes is largely dictated by the nature of the bonding at the iodine center. Hypervalent compounds feature a highly polarized three-center, four-electron (3c-4e) bond that is longer and weaker than a standard covalent bond. nih.govtcichemicals.com This "hypervalent bond" is responsible for the high electrophilic reactivity of λ³-iodanes. nih.govarkat-usa.org
Iodosylarenes are primarily recognized for their role as oxygen transfer agents. nih.gov They are widely used as terminal oxidants in transition metal-catalyzed reactions, such as the epoxidation of alkenes and the hydroxylation of hydrocarbons. nih.govresearchgate.net The parent compound, iodosylbenzene, is a polymeric solid, which limits its solubility and utility. nih.gov However, the introduction of substituents onto the aromatic ring can significantly alter the physical and chemical properties of the iodosylarene. nih.gov
Significance of Aromatic Substitution in Iodosylarene Chemistry: Focus on Benzene (B151609), 1-iodosyl-4-nitro-
Aromatic substitution plays a crucial role in modulating the properties of iodosylarenes. The electronic nature of the substituent on the aryl ring directly influences the reactivity of the iodosyl (B1239551) group. Electron-withdrawing groups (EWGs), such as the nitro group (–NO₂), are particularly significant. wikipedia.orgstudypug.com An EWG pulls electron density away from the attached aromatic ring and, consequently, from the iodine atom. wikipedia.org This increased electrophilicity at the iodine center can enhance the compound's oxidizing power. wikipedia.orgnih.gov
Benzene, 1-iodosyl-4-nitro- (also known as 4-nitroiodosylbenzene) is a prime example of an iodosylarene modified by a strong EWG. nih.gov Unlike the polymeric iodosylbenzene, studies have shown that 4-substituted iodosylarenes, including the 4-nitro derivative, exist as soluble monomers in solvents like methanol (B129727). nih.govarkat-usa.org This monomeric nature improves its handling and reactivity in solution. The nitro group enhances the compound's ability to act as an oxygen donor. nih.gov
The synthesis of Benzene, 1-iodosyl-4-nitro- can be achieved through methods such as the alkaline hydrolysis of the corresponding (dichloroiodo)arene or via direct oxidation of 1-iodo-4-nitrobenzene (B147127). nih.govarkat-usa.orgresearchgate.net A modern, practical synthesis involves the oxidation of 1-iodo-4-nitrobenzene using sodium hypochlorite (B82951) pentahydrate activated by carbon dioxide. arkat-usa.org
Interactive Data Table: Properties of Benzene, 1-iodosyl-4-nitro- and its Precursor
| Property | Benzene, 1-iodosyl-4-nitro- | Benzene, 1-iodo-4-nitro- (Precursor) |
| Synonyms | 4-Nitroiodosylbenzene, p-Iodosylnitrobenzene | 4-Iodonitrobenzene, p-Nitrophenyl iodide |
| CAS Number | 69180-53-6 (for o-isomer, p-isomer not definitively sourced) | 636-98-6 nist.govnih.gov |
| Molecular Formula | C₆H₄INO₃ | C₆H₄INO₂ nist.govnih.gov |
| Molecular Weight | 265.00 g/mol | 249.01 g/mol nih.gov |
| Appearance | Pale yellow solid arkat-usa.org | Yellow powder nih.gov |
| Melting Point | 172–193 °C (with decomposition) arkat-usa.org | 171-174 °C |
Structure
2D Structure
Properties
CAS No. |
69003-40-3 |
|---|---|
Molecular Formula |
C6H4INO3 |
Molecular Weight |
265.01 g/mol |
IUPAC Name |
1-iodosyl-4-nitrobenzene |
InChI |
InChI=1S/C6H4INO3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H |
InChI Key |
CRAFOXIBNQDORK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])I=O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])I=O |
Synonyms |
1-iodosyl-4-nitrobenzene |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 Iodosyl 4 Nitro
Established Preparative Routes for Aryliodosyl Compounds
The synthesis of aryliodosyl compounds, including 4-nitroiodosylbenzene, has traditionally followed two primary pathways: the alkaline hydrolysis of (diacetoxyiodo)arenes and the direct oxidation of iodoarenes.
Alkaline Hydrolysis of (Diacetoxyiodo)arenes
A well-established and widely utilized method for preparing iodosylarenes is the alkaline hydrolysis of the corresponding (diacetoxyiodo)arenes. nih.govsci-hub.searkat-usa.org This procedure is applicable to a range of substituted iodosylbenzenes. nih.govarkat-usa.org Specifically for the synthesis of 4-nitroiodosylbenzene, the precursor (diacetoxyiodo)-4-nitrobenzene undergoes hydrolysis with aqueous sodium hydroxide (B78521). sci-hub.se This method is also employed for the synthesis of other substituted iodosylbenzenes, such as 4-methoxyiodosylbenzene. nih.govsci-hub.searkat-usa.org
An analogous route involves the alkaline hydrolysis of (dichloroiodo)arenes. nih.govsci-hub.se This reaction can be carried out under conditions similar to the hydrolysis of their diacetoxy counterparts. nih.gov For instance, para-substituted (dichloroiodo)arenes can be hydrolyzed in a mixture of aqueous sodium hydroxide and tetrahydrofuran (B95107) to yield the corresponding iodosylarenes, including those with a nitro group. umich.edu
Direct Oxidation of Iodoarenes
Direct oxidation of iodoarenes presents an alternative route to iodosylarenes. Various oxidizing agents have been explored for this transformation. One approach involves the use of sodium periodate (B1199274) (NaIO4) in boiling aqueous solution, which can convert iodoarenes to the corresponding iodylarenes, a related class of hypervalent iodine compounds. sciforum.net
More direct routes to iodosylarenes from iodoarenes have been investigated. For instance, the oxidation of 4-nitroiodobenzene can be achieved through electrolysis. Anodic oxidation of 4-nitroiodobenzene at a positive potential of 2.3 V versus a saturated calomel (B162337) electrode (SCE) has been successfully demonstrated. cardiff.ac.uk Another method involves the use of in situ generated oxidants. For example, a mixture of concentrated hydrochloric acid and chromium(VI) oxide in aqueous acetic acid has been used to oxidize iodoarenes. sciforum.net
Methodological Advancements in 4-Nitroiodosylbenzene Synthesis
Recent research has focused on refining the synthesis of 4-nitroiodosylbenzene to enhance yield, selectivity, and sustainability.
Optimization of Reaction Conditions for Improved Yield and Selectivity
Efforts to optimize the synthesis of 4-nitroiodosylbenzene have explored various reaction parameters. In the direct oxidation of 4-nitroiodobenzene, the choice of oxidant and reaction medium is critical. For example, the oxidation of o-nitroiodobenzene with m-chloroperoxybenzoic acid (mCPBA) in acetic acid at 60 °C was investigated, leading to the formation of a novel hypervalent iodine(III/V) species rather than the expected iodosyl (B1239551) compound. rsc.orgsemanticscholar.org This highlights the sensitivity of the reaction outcome to the specific conditions employed.
Electrochemical methods offer a high degree of control. The successful synthesis of (difluoroiodo)-4-nitrobenzene was achieved by the direct electrolysis of 4-nitroiodobenzene in the presence of Et3N∙3HF, which served as both the supporting electrolyte and the fluorine source, resulting in a 53% yield. nsf.gov This product could be a precursor for hydrolysis to 4-nitroiodosylbenzene.
Sustainable and Green Chemistry Approaches in Iodosylarene Synthesis
The principles of green chemistry, which advocate for the use of environmentally benign reagents and conditions, are increasingly being applied to the synthesis of hypervalent iodine compounds. sci-hub.seijnc.irmpie.deanu.edu.auresearchgate.net The use of hypervalent iodine reagents themselves is considered environmentally sustainable as they can replace heavy metal-based oxidants. sci-hub.se
Sustainable approaches to the synthesis of iodosylarenes focus on avoiding hazardous reagents and solvents. The oxidation of iodoarenes using sodium perborate (B1237305) in acetic acid is considered a simpler and more general procedure. arkat-usa.org Another green approach is the use of hydrogen peroxide in combination with acid anhydrides to generate peracids in situ, which then oxidize the iodoarene. nsf.gov This method avoids the handling of highly concentrated and potentially hazardous peracetic acid. nsf.gov
Characterization of Synthetic Intermediates
The synthesis of 4-nitroiodosylbenzene involves several key intermediates whose characterization is crucial for understanding the reaction pathway and ensuring product purity.
The precursor, 1-iodo-4-nitrobenzene (B147127), is a stable aromatic compound. Its structure and purity can be confirmed using standard spectroscopic techniques.
The diacetate precursor, (diacetoxyiodo)-4-nitrobenzene, is a stable, crystalline solid. arkat-usa.org Its formation from 4-iodotoluene (B166478) has been reported with a yield of 20%, with 4-iodobenzoic acid being a significant side product. mdpi.com The synthesis of the related 1-(diacetoxyiodo)-3-nitrobenzene has been achieved in 94% yield. nii.ac.jp
The dichloride intermediate, 4-nitroiodobenzene dichloride, can be prepared by the chlorination of 4-nitroiodobenzene. mdpi.com These dichloroiodo)arenes are typically yellow crystalline solids that are sensitive to light and heat. arkat-usa.org
Spectroscopic studies have provided insights into the structure of iodosylarenes in solution. NMR and LC-MS studies on 1-iodosyl-4-nitrobenzene in methanol (B129727) solution have indicated that, unlike the polymeric structure of iodosylbenzene, 4-substituted iodosylarenes exist in a monomeric form. nih.gov These compounds are soluble in methanol and provide analyzable ¹H and ¹³C NMR spectra, although they can gradually oxidize the solvent. nih.gov
Table of Synthetic Intermediates and Reagents
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Benzene (B151609), 1-iodosyl-4-nitro- | C₆H₄INO₃ | Target Product |
| (Diacetoxyiodo)-4-nitrobenzene | C₁₀H₉INO₆ | Precursor |
| 4-Nitroiodobenzene | C₆H₄INO₂ | Starting Material |
| Sodium Hydroxide | NaOH | Reagent |
| 4-Methoxyiodosylbenzene | C₇H₇IO₂ | Related Compound |
| (Dichloroiodo)arenes | ArICl₂ | Intermediate |
| Tetrahydrofuran | C₄H₈O | Solvent |
| Sodium Periodate | NaIO₄ | Oxidant |
| Saturated Calomel Electrode | Hg₂Cl₂ | Reference Electrode |
| Hydrochloric Acid | HCl | Reagent |
| Chromium(VI) Oxide | CrO₃ | Oxidant |
| Acetic Acid | CH₃COOH | Solvent/Reagent |
| m-Chloroperoxybenzoic acid | C₇H₅ClO₃ | Oxidant |
| (Difluoroiodo)-4-nitrobenzene | C₆H₄F₂INO₂ | Intermediate |
| Triethylamine trihydrofluoride | (C₂H₅)₃N·3HF | Reagent/Electrolyte |
| Sodium Perborate | NaBO₃ | Oxidant |
| Hydrogen Peroxide | H₂O₂ | Oxidant |
| 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | Starting Material |
| (Diacetoxyiodo)-4-nitrobenzene | C₁₀H₉INO₆ | Precursor |
| 4-Iodotoluene | C₇H₇I | Starting Material for related synthesis |
| 4-Iodobenzoic acid | C₇H₅IO₂ | Side Product |
| 1-(Diacetoxyiodo)-3-nitrobenzene | C₁₀H₉INO₆ | Related Compound |
| 4-Nitroiodobenzene dichloride | C₆H₄Cl₂IN | Intermediate |
| Methanol | CH₃OH | Solvent for analysis |
Advanced Structural Characterization and Spectroscopic Analysis in Research
Spectroscopic Probes for Elucidating the Structure of 4-Nitroiodosylbenzene
Spectroscopic methods are indispensable tools for characterizing the structure and stability of 4-nitroiodosylbenzene, particularly in the solution phase where many of its synthetic applications occur.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for obtaining detailed information about the atomic structure of organic molecules in solution. measurlabs.com Studies have shown that 4-nitroiodosylbenzene is soluble in methanol (B129727), which permits its analysis by both ¹H and ¹³C NMR. nih.govnih.govumich.edu These analyses provide acceptable spectra, confirming the compound's structural integrity in solution. nih.govnih.gov However, a notable observation during these studies is the gradual oxidation of the methanol solvent over a period of several hours, highlighting the inherent reactivity of the iodosyl (B1239551) group. nih.govnih.govumich.edu
Table 1: NMR Spectroscopic Analysis Findings for 4-Nitroiodosylbenzene
| Parameter | Observation | Source(s) |
| Solubility | Soluble in methanol | nih.govnih.govumich.edu |
| ¹H NMR | Provides acceptable spectrum | nih.govnih.gov |
| ¹³C NMR | Provides acceptable spectrum | nih.govnih.gov |
| Stability in Methanol | Causes gradual oxidation of the solvent over several hours | nih.govnih.govumich.edu |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. acdlabs.com When combined with liquid chromatography (LC), LC-MS allows for the separation of components in a mixture before their detection by the mass spectrometer. eag.comnih.gov This is particularly useful for analyzing the stability and potential oligomerization of reactive species like 4-nitroiodosylbenzene. nih.gov
LC-MS analyses of 4-nitroiodosylbenzene in a methanol solution have provided crucial insights into its structure. nih.govnih.gov A significant finding is that, unlike its parent compound iodosylbenzene which is known to have a polymeric structure, 4-nitroiodosylbenzene exists in a monomeric form in solution. nih.govnih.govumich.edu This distinction is fundamental to understanding its solubility and reactivity profile compared to the often insoluble and polymeric iodosylbenzene. wikipedia.org
Table 2: LC-MS Analysis Findings for 4-Nitroiodosylbenzene
| Technique | Finding | Significance | Source(s) |
| LC-MS | Evidence for a monomeric structure in methanol solution. | Contrasts with the known polymeric structure of iodosylbenzene. | nih.govnih.govumich.edu |
| LC-MS | Allows for the investigation of chromatographic behavior and stability. | Provides a method to monitor the compound in solution. | nih.gov |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is highly effective for identifying the presence of specific functional groups. libretexts.org For 4-nitroiodosylbenzene, the IR spectrum would be characterized by vibrations corresponding to its key structural components: the nitro group (NO₂), the aromatic ring, and the iodosyl group (I=O).
While a specific, published IR spectrum for 4-nitroiodosylbenzene is not detailed in the provided search results, the characteristic absorption regions for its constituent functional groups can be predicted based on established spectroscopic data. vscht.cz The nitro group typically shows strong, characteristic stretching vibrations. The aromatic ring gives rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1400 cm⁻¹ region. vscht.cz The I=O bond stretch in iodosylarenes is also a key diagnostic feature. wikipedia.org The IR spectrum for the related precursor, 1-iodo-4-nitrobenzene (B147127), is available and shows characteristic absorptions for the nitro and substituted benzene (B151609) moieties. nist.gov
Table 3: Predicted Characteristic IR Absorption Bands for 4-Nitroiodosylbenzene
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) for Functional Group Region |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | vscht.cz |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | vscht.cz |
| Nitro Group (NO₂) ** | Asymmetric Stretch | ~1550 - 1500 | vscht.cz |
| Nitro Group (NO₂) ** | Symmetric Stretch | ~1350 - 1300 | vscht.cz |
| Iodosyl Group | I-O Stretch | Not specified, but a key feature | wikipedia.org |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular and Oligomeric Analysis
Solid-State Structural Elucidation of Related Iodosylarenes (e.g., X-ray Crystallography)
Iodosylbenzene, the parent compound, is known to exist in the solid state as a zigzag polymer, where monomeric PhIO units are linked by intermolecular I···O secondary bonds. nih.gov This polymeric nature is a primary reason for its poor solubility in most solvents. wikipedia.org In contrast, certain substituted iodosylarenes, particularly those with ortho substituents, have been shown to adopt monomeric, pseudocyclic structures. nih.govresearchgate.net For instance, 2-tert-butylsulfonyl-iodosylbenzene forms a pseudocyclic structure due to intramolecular secondary bonding between the sulfonyl oxygen and the iodine atom. researchgate.net The formation of well-defined adducts of iodosylarenes with metal complexes has also been confirmed by single-crystal X-ray diffraction. nih.govresearchgate.net These studies collectively demonstrate that the solid-state structure of iodosylarenes is highly dependent on the nature and position of substituents on the aromatic ring.
Understanding Monomeric vs. Polymeric Forms of Substituted Iodosylarenes
A central theme in the chemistry of iodosylarenes is the dichotomy between their existence as monomers or polymers. This structural difference profoundly impacts their physical properties, such as solubility, and their chemical reactivity.
The parent iodosylbenzene is a polymeric solid, a structure that limits its utility in many synthetic applications due to poor solubility. nih.govwikipedia.org However, the introduction of substituents onto the aromatic ring can disrupt the intermolecular I···O interactions that lead to polymerization. nih.govresearchgate.net LC-MS studies provide clear evidence that 4-substituted iodosylarenes, specifically including 1-iodosyl-4-nitrobenzene and 1-iodosyl-4-methoxybenzene, exist as monomers in methanol solution. nih.govnih.govumich.eduumich.edu
The preference for a monomeric form in substituted iodosylarenes can be attributed to electronic and steric effects. While ortho-substituents can physically block polymerization and promote monomeric, pseudocyclic structures through intramolecular coordination, para-substituents like the nitro group in 4-nitroiodosylbenzene also favor the monomeric form in solution, as demonstrated by spectroscopic analysis. nih.govnih.govresearchgate.net This tendency to exist as discrete monomers in solution renders substituted iodosylarenes more soluble and often more reactive in a controlled manner than their polymeric parent compound.
Table 4: Comparison of Iodosylbenzene and 4-Nitroiodosylbenzene Structure
| Compound | Form in Solid State | Form in Solution (Methanol) | Key Factor | Source(s) |
| Iodosylbenzene | Polymeric | Insoluble/Polymeric | Strong intermolecular I···O bonding | nih.govwikipedia.org |
| 4-Nitroiodosylbenzene | Not specified | Monomeric | The para-nitro substituent disrupts polymerization | nih.govnih.govumich.edu |
Mechanistic Investigations of 4 Nitroiodosylbenzene Reactivity
Fundamental Reaction Pathways of Hypervalent Iodine(III) Species
Hypervalent iodine(III) compounds, or λ³-iodanes, share a common set of reaction pathways that dictate their chemical behavior. researchgate.net Their reactivity is largely based on the electrophilic nature of the iodine atom and the excellent leaving group ability of the iodobenzene (B50100) fragment produced after reaction. princeton.edu The primary reaction mechanisms include ligand exchange, oxidative addition, reductive elimination, and ligand coupling. semanticscholar.orgacs.orgnih.gov The structure of these compounds, typically a trigonal bipyramidal geometry with the most electronegative ligands in the axial positions, is key to their reactivity. acs.orgnih.gov
Ligand exchange is a crucial initial step in many reactions mediated by hypervalent iodine(III) reagents. rsc.org This process involves the substitution of one or more ligands on the iodine center with a substrate or another nucleophile. For example, in the oxidation of alcohols by (diacetoxyiodo)arenes, the reaction is initiated by a ligand exchange between an acetate (B1210297) group and the alcohol. acs.org This exchange can proceed through either an associative mechanism, where the incoming ligand first binds to the iodine, or a dissociative mechanism, where a ligand first departs. diva-portal.org The resulting intermediate, such as an alkoxy-iodane, is then primed for subsequent steps like reductive elimination. acs.org The exact mechanism can be complex and is often the precursor to the main oxidative event. rsc.org
The concepts of oxidative addition and reductive elimination are central to the reactivity of hypervalent iodine compounds, drawing parallels with transition metal chemistry. semanticscholar.orgacs.org
Oxidative Addition: In the context of reactions catalyzed by transition metals, hypervalent iodine(III) reagents can act as oxidants, facilitating the oxidation of the metal center (e.g., Pd(II) to Pd(IV)). rsc.orgnih.gov This process involves the transfer of ligands from the iodine reagent to the metal. nih.gov
Reductive Elimination: This is the key reactivity mode for organo-λ³-iodanes and is the driving force for many transformations. princeton.edu It involves the expulsion of a stable iodobenzene molecule and the formation of a new bond between the remaining ligands. princeton.edursc.org For instance, in oxidation reactions, after a ligand exchange step, the iodine(III) species undergoes reductive elimination to transfer an oxygen atom or another functional group to the substrate, with the iodine being reduced to iodine(I). rsc.orgacs.org The pathway of reductive elimination is highly dependent on the nature of the ligands, the reaction partner, and the specific reaction conditions. rsc.org
The term "ligand coupling" is often used to describe the concerted process of bond formation between two ligands on the iodine(III) center, which results in their expulsion and the reduction of iodine(III) to iodine(I). acs.orgrsc.org This terminology is sometimes preferred over "reductive elimination" to distinguish it from the analogous, but mechanistically different, processes in transition metal chemistry. rsc.org Hypervalent iodine(III) reagents are effective in promoting numerous coupling reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov For example, diaryliodonium salts are widely used as arylating agents, transferring an aryl group to a variety of nucleophiles through a ligand coupling mechanism. diva-portal.org
Oxidative Addition and Reductive Elimination Processes
Role of the Nitro Group in Modulating Reactivity and Selectivity
The presence of a nitro (—NO₂) group on the aromatic ring significantly influences the properties of iodosylbenzene. The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. nih.gov This electronic influence has several important consequences for the reactivity and selectivity of 4-nitroiodosylbenzene.
Enhanced Electrophilicity and Oxidizing Power: The electron-withdrawing nitro group increases the electrophilicity of the iodine(III) center. This heightened electrophilicity makes the compound a more powerful oxidizing agent. This principle has been observed in related compounds; for instance, incorporating a nitro group into p-C₆H₄-ICl₂ was found to increase its electrophilicity and make it a more potent chlorinating agent. researchgate.net
Structural and Stability Effects: The nitro group can alter the physical properties and stability of the iodosylarene. Unlike iodosylbenzene, which typically exists as a polymer, 1-iodosyl-4-nitrobenzene has been found to exist in a monomeric form in methanol (B129727) solution. nih.gov This monomeric nature could influence its solubility and reactivity profile. Furthermore, the presence of the nitro group can stabilize the hypervalent iodine compound against certain side reactions. researchgate.net
Influence on Reaction Pathways: The strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic substitution under certain conditions, while deactivating it towards electrophilic substitution. numberanalytics.com In the context of the iodosyl (B1239551) functionality, this electronic modification can direct the outcome of reactions. For example, in amination reactions, 4-nitroiodosobenzene diacetate has shown appropriate reactivity and selectivity, enabling direct aminations without the need for a catalyst. google.com
Detailed Kinetic and Thermodynamic Studies of 4-Nitroiodosylbenzene-Mediated Transformations
The outcome of a chemical reaction can be governed by either kinetics or thermodynamics. A kinetically controlled reaction favors the product that is formed fastest (lowest activation energy), whereas a thermodynamically controlled reaction favors the most stable product (lowest Gibbs free energy). dalalinstitute.comlibretexts.org This distinction is crucial in understanding the selectivity of reactions mediated by 4-nitroiodosylbenzene.
While specific, detailed kinetic and thermodynamic data tables for 4-nitroiodosylbenzene are not widely published in readily accessible literature, general principles and related studies provide significant insight. For example, a study on the oxidation of hydrocarbons by manganese-porphyrin complexes using iodosylarenes as oxidants reported a low kinetic isotope effect and saturation kinetics, suggesting the formation of a pre-equilibrium complex before the rate-determining step. scispace.com In another study using DFT calculations for alcohol oxidation by a generic hypervalent iodine(III) reagent, the α-hydride elimination from an alkoxy-iodane intermediate was identified as the rate-determining step. acs.org
The stability of 4-nitroiodosylbenzene itself has been qualitatively studied. In a methanol solution, it was observed to be soluble and existed as a monomer, but it slowly oxidized the solvent over several hours, indicating a finite kinetic stability under these conditions. nih.gov
The table below illustrates the general principles of kinetic versus thermodynamic control that apply to competing reaction pathways available to 4-nitroiodosylbenzene.
| Feature | Kinetic Control | Thermodynamic Control |
| Reaction Conditions | Typically lower temperatures, shorter reaction times. | Typically higher temperatures, longer reaction times (allowing for equilibrium). |
| Governing Factor | Rate of reaction (activation energy, Ea). | Stability of product (Gibbs free energy, ΔG°). |
| Product Formed | The product with the lowest activation energy (forms fastest). | The most stable product (thermodynamically favored). |
| Reversibility | The reaction is effectively irreversible under the conditions used. | The reaction is reversible, allowing products to equilibrate. |
This table presents generalized principles of kinetic and thermodynamic control. dalalinstitute.comlibretexts.orgdergipark.org.tr
Elucidation of Transient Intermediates in Reactions Involving 4-nitroiodosylbenzene
The mechanistic pathways of reactions involving 4-nitroiodosylbenzene are characterized by the formation of transient, or short-lived, intermediates. The identification and characterization of these species are key to understanding the reaction mechanism in detail. rsc.orgwikipedia.org
In many reactions, the first intermediate is formed via ligand exchange. For example, when 4-nitroiodosylbenzene diacetate reacts with an alcohol or an amine, a transient species where one of the acetate ligands is replaced by the nucleophile is formed. acs.orggoogle.com This intermediate is often the active species that proceeds to the final product via reductive elimination.
In metal-catalyzed reactions, 4-nitroiodosylbenzene can form adducts with the metal center. Studies on manganese and cobalt complexes with iodosylarenes have shown the formation of isolable metal-iodosylarene adducts. rsc.orgbohrium.com These adducts can be the primary oxidants themselves, directly transferring an oxygen atom to a substrate without first forming a high-valent metal-oxo species. rsc.org
A patent described the reaction of 4-nitroiodosobenzene diacetate with a sulfonamide to form a stable intermediate product, which was then used as an aminating agent. google.com Furthermore, studies have shown that 4-nitroiodosylbenzene exists as a monomer in solution, unlike the parent iodosylbenzene which is polymeric. nih.gov This monomeric form, 4-NO₂-C₆H₄-I=O, can be considered a crucial reactive intermediate in its own right, poised to interact with various substrates. The characterization of such intermediates, often through spectroscopic methods and computational studies, provides a deeper understanding of the reactivity and selectivity observed in transformations mediated by 4-nitroiodosylbenzene. rsc.orgnih.gov
Applications of 4 Nitroiodosylbenzene in Advanced Organic Synthesis
Oxidative Transformations in Complex Molecular Systems
4-Nitroiodosylbenzene is a potent oxidizing agent utilized in a variety of oxidative transformations, offering advantages in terms of selectivity and mild reaction conditions.
Stereoselective Oxidations
Stereoselective reactions are crucial in the synthesis of complex molecules, where the three-dimensional arrangement of atoms is critical for biological activity or material properties. masterorganicchemistry.comwikipedia.org 4-Nitroiodosylbenzene and its derivatives have been employed in stereoselective oxidation reactions. For instance, the oxidation of phenoxathiin-based thiacalix rsc.orgarenes using reagents derived from 4-nitroiodobenzene demonstrates stereoselectivity, leading to specific configurations of the resulting sulfoxide (B87167) groups. rsc.org In some cases, achieving full oxidation to the sulfone requires a photochemical inversion of the sulfoxide group, highlighting the nuanced stereochemical control possible with these reagents. rsc.org The development of catalyst systems, including those involving repurposed or artificial metalloenzymes, further expands the possibilities for highly selective C-H bond functionalization, a key type of oxidative transformation. nih.gov
A notable example of stereoselective oxidation involves the conversion of simple norbornene into complex alkaloid-like structures through a sequence of oxidative cleavage and double-Mannich reactions. chemrxiv.org This process showcases the ability to generate intricate molecular architectures with high stereocontrol. chemrxiv.org
Selective Functionalization of Organic Substrates
The selective functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it allows for the direct conversion of ubiquitous C-H bonds into valuable functional groups, enhancing atom and step economy. rsc.orgnih.govdmaiti.comresearchgate.net 4-Nitroiodosylbenzene and related hypervalent iodine reagents play a significant role in this area. nih.gov These reagents can facilitate the selective functionalization of C-H bonds at various positions, including ortho, meta, and para positions of aromatic rings, often guided by directing groups or through catalyst control. rsc.orgwikipedia.org
For example, an oxidation-induced strategy has been demonstrated for the para-selective C–H bond functionalization of iodobenzenes to synthesize asymmetric diaryl ethers. rsc.org While ortho-selective functionalization is often achieved using chelating directing groups, meta- and para-selective reactions present a greater challenge due to the difficulty in forming the required transition states. wikipedia.org Recent advancements have led to the development of new strategies to overcome these challenges, enabling functionalization at these more distant positions. wikipedia.org
The selective functionalization is not limited to aromatic C-H bonds. Hypervalent iodine reagents have been used for the oxidative functionalization of aliphatic C-H bonds adjacent to nitrogen atoms. sci-hub.se This highlights the versatility of these reagents in targeting specific C-H bonds within a molecule.
Electrophilic Reactivity in Carbon-Carbon Bond Formation
The electrophilic nature of the iodine atom in 4-nitroiodosylbenzene makes it a valuable reagent for facilitating the formation of carbon-carbon bonds through coupling and cyclization reactions.
Intermolecular Coupling Reactions
Intermolecular coupling reactions are fundamental processes for constructing complex molecular frameworks from simpler precursors. While the direct use of 4-nitroiodosylbenzene in intermolecular C-C coupling is less common than its application in oxidations, related hypervalent iodine compounds are instrumental in this area. For instance, diaryliodonium salts, which can be prepared from iodoarenes, are excellent arylating reagents in various coupling reactions. nih.gov The development of methods for the meta-selective C–H arylation of anilide derivatives using copper catalysis with bisaryliodonium salts showcases the potential for regioselective intermolecular C-C bond formation. wikipedia.org
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are powerful tools for the synthesis of cyclic compounds, which are prevalent in natural products and pharmaceuticals. masterorganicchemistry.com 4-Nitroiodosylbenzene and its derivatives can promote intramolecular cyclizations by activating a functional group within the molecule, leading to ring formation. These reactions often proceed through an electrophilic mechanism where the hypervalent iodine reagent activates a π-system, such as an alkene or alkyne, facilitating nucleophilic attack from another part of the molecule. beilstein-journals.orgd-nb.infolibretexts.org
For example, the intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) derivatives can be initiated by an electrophilic activator like iodine, leading to the formation of pyrrolooxazinone derivatives. beilstein-journals.org Similarly, intramolecular Friedel-Crafts type reactions can be facilitated by the activation of alkenes, leading to the formation of new ring systems. d-nb.info The efficiency and regioselectivity of these cyclizations can be influenced by factors such as ring size and the nature of the tether connecting the reacting moieties. libretexts.org
Heteroatom Transfer Reactions (e.g., Oxygen Transfer, Nitrogen Transfer)
4-Nitroiodosylbenzene and related hypervalent iodine compounds are effective reagents for the transfer of heteroatoms, such as oxygen and nitrogen, to organic substrates. mdpi.com This capability is crucial for the synthesis of a wide range of functionalized molecules.
Nitroarenes, including 4-nitroiodosylbenzene, can act as oxygen transfer reagents. organic-chemistry.orgresearchgate.net For instance, they can be used for the anaerobic cleavage of alkenes into carbonyl compounds under visible light irradiation, providing a safer alternative to methods like ozonolysis. organic-chemistry.org The mechanism is proposed to involve the photoexcitation of the nitroarene, followed by a radical cycloaddition with the alkene. organic-chemistry.org N-Aryl/heteroaryl oxaziridines, which can be generated photochemically, also serve as both oxygen and nitrogen atom transfer reagents depending on the nucleophile. rsc.org
In the realm of nitrogen transfer, hypervalent iodine reagents are used to generate reactive nitrogen species. google.comnih.gov For example, the reaction of 4-nitroiodosobenzene diacetate with a sulfonamide can generate a species capable of transferring a nitrogen group. google.com Azidoiodanes, generated in situ from a hypervalent iodine reagent and an azide (B81097) source, are useful for various azidation reactions. sci-hub.se These reagents have been employed in the metal-free cascade C-N and C-C bond-forming reactions of alkenes to produce complex heterocyclic structures like 2-oxindoles. sci-hub.se
Below is a table summarizing some of the key applications and transformations discussed:
| Application Area | Specific Transformation | Substrate Example | Product Type | Key Features |
| Oxidative Transformations | Stereoselective Oxidation | Phenoxathiin-based thiacalix rsc.orgarene | Chiral sulfoxide | High stereocontrol |
| Selective C-H Functionalization | Iodobenzene (B50100) | Asymmetric diaryl ether | Para-selective functionalization | |
| Electrophilic Reactivity | Intermolecular Coupling | Anilide derivative | Meta-arylated anilide | Meta-selective C-C bond formation |
| Intramolecular Cyclization | N-alkyne-substituted pyrrole | Pyrrolooxazinone | Electrophilic activation of alkynes | |
| Heteroatom Transfer | Oxygen Transfer | Alkene | Carbonyl compound | Anaerobic, visible-light induced |
| Nitrogen Transfer | Alkene | 2-Oxindole | Metal-free cascade reaction |
Catalytic Transformations Mediated by 4 Nitroiodosylbenzene
Role as a Terminal Oxidant in Transition Metal Catalysis
In the realm of transition metal catalysis, 4-nitroiodosylbenzene is a key player, functioning as a stoichiometric source of oxygen atoms. It enables the catalytic cycle by regenerating the high-valent active state of the metal catalyst, which is the primary oxidizing species for the organic substrate. This process allows a small amount of the transition metal complex to mediate the oxidation of a large amount of substrate. The general mechanism involves the transfer of an oxygen atom from the iodosylarene to the metal center, generating a high-valent metal-oxo species and the reduced byproduct, 4-nitroiodobenzene.
Metalloporphyrin-Catalyzed Oxidations
Metalloporphyrins, particularly those of iron and manganese, are synthetic mimics of cytochrome P450 enzymes and are potent catalysts for oxidation reactions. mdpi.comwikipedia.org These systems effectively catalyze the hydroxylation and epoxidation of various hydrocarbons using iodosylarenes as the oxygen source. mdpi.com The first demonstration of a cytochrome P450 model involved an iron(III) porphyrin, [Fe(TPP)]Cl, which, in the presence of iodosylbenzene (PhIO), oxidized hydrocarbons under mild conditions. mdpi.com The catalytic cycle is initiated by the reaction of the Fe(III) or Mn(III) porphyrin with the iodosylarene to form a high-valent iron(IV)-oxo or manganese(V)-oxo porphyrin cation radical, the key oxidizing intermediate.
While specific data for 4-nitroiodosylbenzene is not extensively detailed in the provided literature, its chemical cousin, iodosylbenzene (PhIO), has been widely studied. For instance, manganese porphyrin (MnP) has been shown to catalyze the oxidation of hydrocarbons with PhIO. icp.ac.ru The electron-withdrawing nitro group in 4-nitroiodosylbenzene is expected to render it a more potent oxidant than PhIO, potentially leading to faster reaction rates or the ability to oxidize more challenging substrates. The oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde (B150856) has been achieved with high yield using a related system involving an iron porphyrin and another hypervalent iodine reagent, iodobenzene (B50100) diacetate (PhI(OAc)₂), highlighting the utility of this combination of catalyst and oxidant type. scielo.org.mx
Table 1: Example of Metalloporphyrin-Catalyzed Oxidation with Iodosylbenzene Data based on reactions with Iodosylbenzene (PhIO), a close analog of 4-nitroiodosylbenzene.
| Catalyst | Substrate | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Manganese Porphyrin (MnP) | cis-Cyclooctene | PhIO | cis-Cyclooctene oxide | 54 | icp.ac.ru |
| [Fe(TPP)]Cl | Hydrocarbons | PhIO | Epoxides/Hydroxylated Products | N/A | mdpi.com |
Epoxidation Reactions
Epoxidation, the formation of an epoxide from an alkene, is a cornerstone transformation in organic synthesis, providing access to versatile building blocks. nih.gov Metalloporphyrin-catalyzed epoxidations are particularly effective, mimicking the function of cytochrome P450 enzymes. academie-sciences.fr The reaction mechanism involves the transfer of an oxygen atom from the high-valent metal-oxo species to the double bond of the alkene. academie-sciences.fr
Iodosylarenes like 4-nitroiodosylbenzene are excellent terminal oxidants for these reactions. In a typical system, a manganese porphyrin catalyst and iodosylbenzene (PhIO) can efficiently convert an alkene like cis-cyclooctene into its corresponding epoxide with significant yield. icp.ac.ru The use of molecular oxygen, while being the ultimate green oxidant, often suffers from a lack of selectivity or requires harsh conditions. mdpi.com Hypervalent iodine reagents provide a reliable and mild alternative for generating the active catalytic species. The choice of oxidant and catalyst can influence the selectivity and efficiency of the epoxidation of complex molecules like terpenes. nih.gov
Organocatalytic Applications
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. researchgate.netresearchgate.net This field has established itself as a third pillar of catalysis, alongside metal and enzymatic catalysis. cardiff.ac.uk Common organocatalytic activation modes include the formation of iminium ions (LUMO-lowering) and enamines (HOMO-raising). cardiff.ac.uk While hypervalent iodine reagents are increasingly employed as oxidants in reactions that may be coupled with organocatalysis, the direct application of 4-nitroiodosylbenzene within a well-established, named organocatalytic reaction is not prominently featured in the surveyed literature. Organocatalysis is often associated with reactions like aldol, Michael, and Diels-Alder reactions. researchgate.net The primary role of 4-nitroiodosylbenzene remains that of a terminal oxidant, typically in conjunction with a metal catalyst, rather than acting as an organocatalyst itself. However, the potential for its use in oxidative organocatalytic cycles, where an organocatalyst facilitates substrate activation towards oxidation by the hypervalent iodine reagent, represents an area for further exploration.
Strategies for Recyclable and Regenerable Systems
Furthermore, the primary catalyst, such as the metalloporphyrin, can often be heterogenized on a solid support like silica (B1680970) or within a metal-organic framework (MOF), which facilitates its recovery and reuse. icp.ac.rursc.org For example, a manganese porphyrin catalyst supported on silica gel has been shown to be reusable. icp.ac.ru Similarly, a molybdenum-based metalloporphyrin framework demonstrated high stability and could be reused for at least 10 cycles without significant loss of activity. rsc.org The regeneration of spent catalysts is a critical aspect of sustainable industrial chemistry, reducing waste and preserving resources. scirp.org
Enantioselective Catalysis utilizing Hypervalent Iodine Systems
Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance, particularly in the pharmaceutical industry. wikipedia.org Hypervalent iodine chemistry has made significant strides in this area. iastate.edu Enantioselectivity in oxidations using 4-nitroiodosylbenzene as the terminal oxidant can be achieved through several strategies.
One common approach involves using a chiral transition metal catalyst, such as a metalloporphyrin bearing chiral substituents or a metal complex with a chiral ligand. ua.esnih.gov The chiral environment around the metal center dictates the facial selectivity of the oxygen transfer from the metal-oxo intermediate to the prochiral substrate.
Another advanced strategy involves the use of a chiral iodoarene as a precatalyst. d-nb.info In this scenario, the chiral iodoarene is oxidized in situ by a terminal oxidant to the active chiral hypervalent iodine species. This chiral oxidant then mediates the enantioselective transformation. Cooperative catalysis, where a metal catalyst and a chiral organocatalyst work in concert, has also emerged as a powerful tool for complex enantioselective reactions, including cycloadditions that could potentially be coupled with an oxidative step. d-nb.infonih.gov These methodologies open up avenues for creating complex, enantioenriched products using hypervalent iodine-based systems. ua.es
Theoretical and Computational Studies of Benzene, 1 Iodosyl 4 Nitro
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations have proven to be invaluable tools for elucidating the intricate electronic structure and bonding characteristics of hypervalent iodine compounds, including Benzene (B151609), 1-iodosyl-4-nitro-. These computational methods provide insights that complement experimental findings and help in understanding the unique reactivity of these species.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been widely employed to investigate the electronic properties of 1-iodosyl-4-nitrobenzene. DFT calculations allow for the determination of various molecular properties, such as optimized geometries, electronic energies, and the distribution of electron density. These calculations are crucial for understanding the nature of the chemical bonds within the molecule, particularly the hypervalent iodine center. rsc.orgnih.govaps.org
For instance, DFT studies can predict the bond lengths and angles with high accuracy, which can then be compared with experimental data from X-ray crystallography, if available. The method also provides insights into the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and its role in chemical reactions. researchgate.net The energy and shape of these orbitals can explain the electrophilic and nucleophilic sites within the molecule.
Computational studies have explored how substituents on the benzene ring, such as the nitro group in 1-iodosyl-4-nitrobenzene, influence the electronic structure. The strong electron-withdrawing nature of the nitro group significantly affects the electron density distribution across the molecule, including the iodosyl (B1239551) group. mdpi.com This influence can be quantified through DFT calculations of atomic charges and electrostatic potential maps.
The following table summarizes some key parameters that can be obtained from DFT calculations for 1-iodosyl-4-nitrobenzene.
| Calculated Property | Significance |
| Optimized Geometry | Provides bond lengths and angles, offering a 3D structural view. |
| Electronic Energy | Helps in determining the stability of the molecule. |
| HOMO-LUMO Gap | Indicates the chemical reactivity and the energy required for electronic excitation. |
| Atomic Charges | Shows the distribution of electron density and identifies electrophilic/nucleophilic centers. |
| Electrostatic Potential | Visualizes the charge distribution and predicts sites for intermolecular interactions. |
It is important to note that the accuracy of DFT calculations depends on the choice of the functional and the basis set. sumitomo-chem.co.jp Different functionals may yield slightly different results, and therefore, careful validation against experimental data or higher-level computational methods is often necessary. sumitomo-chem.co.jp
Analysis of Hypervalent Bonding Interactions
A central aspect of the theoretical study of 1-iodosyl-4-nitrobenzene is the nature of the hypervalent bond at the iodine atom. Hypervalent iodine compounds feature a central iodine atom with more than the usual eight electrons in its valence shell. This is typically explained by the three-center-four-electron (3c-4e) bond model. e-bookshelf.deacs.org
In 1-iodosyl-4-nitrobenzene, the I-O bond and the I-C bond are of particular interest. Quantum chemical calculations, including DFT, are instrumental in analyzing these hypervalent interactions. The calculations can reveal the molecular orbitals involved in the 3c-4e bond, which typically involves the p-orbitals of the iodine, oxygen, and carbon atoms. arkat-usa.org This bond is generally longer and weaker than a typical covalent bond, a feature that can be quantified by computational analysis of bond lengths and bond orders. acs.orgarkat-usa.org
Studies have shown that the presence of the electron-withdrawing nitro group can modulate the properties of the hypervalent bond. e-bookshelf.de This modulation can affect the stability and reactivity of the iodosyl group. Computational analysis helps in understanding how these electronic effects are transmitted through the benzene ring to the iodine center.
Key insights from the analysis of hypervalent bonding include:
Confirmation of the 3c-4e model: Calculations provide evidence for the molecular orbitals that constitute the hypervalent bond. e-bookshelf.de
Bond characteristics: The calculated bond lengths, bond orders, and electron densities provide a detailed picture of the I-O and I-C bonds.
Influence of substituents: The effect of the nitro group on the strength and polarity of the hypervalent bond can be systematically studied.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Conformational analysis through MD can reveal the most stable conformations of the molecule in different environments, such as in various solvents. This is particularly important as the conformation can significantly influence the molecule's reactivity. The simulations can also provide information on the energy barriers between different conformations. ulakbim.gov.tr
In the context of reactivity, MD simulations can be used to study the approach of a reactant molecule to the iodosyl group. This can help in understanding the initial steps of a chemical reaction, such as an oxidation reaction where 1-iodosyl-4-nitrobenzene acts as the oxidant. By simulating the trajectories of the reacting molecules, one can gain insights into the preferred pathways for the reaction. libretexts.org
Computational Insights into Reaction Mechanisms and Transition States
Quantum chemical calculations are particularly powerful in elucidating reaction mechanisms and identifying transition states. nih.gov For reactions involving 1-iodosyl-4-nitrobenzene, such as oxidation reactions, computational methods can be used to map out the entire potential energy surface of the reaction. nih.gov
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net This allows for the determination of activation energies, which are crucial for understanding the kinetics of the reaction. The geometry of the transition state provides a snapshot of the atomic arrangement at the peak of the energy barrier, offering critical clues about the reaction mechanism. nih.gov
For example, in an oxygen transfer reaction from 1-iodosyl-4-nitrobenzene to a substrate, DFT calculations can be used to investigate different possible pathways, such as a concerted or a stepwise mechanism. The calculations can help to distinguish between these pathways by comparing their activation energies. The lower activation energy pathway is generally the more favorable one. nih.gov
Computational studies can also shed light on the role of the nitro group in influencing the reactivity of the iodosyl center. By comparing the calculated reaction profiles for 1-iodosyl-4-nitrobenzene with that of unsubstituted iodosylbenzene, the electronic effect of the nitro group on the reaction mechanism and kinetics can be quantified.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. nih.gov These predictions can be directly compared with experimental data, providing a powerful means of validating the computational model and interpreting the experimental spectra. researchgate.net
For 1-iodosyl-4-nitrobenzene, various spectroscopic properties can be calculated, including:
Vibrational (IR and Raman) spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated spectra can aid in the assignment of the vibrational modes observed in experimental IR and Raman spectra. tsukuba.ac.jp
NMR chemical shifts: The magnetic shielding constants can be calculated to predict the NMR chemical shifts of the different nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. This can be very useful in interpreting complex NMR spectra.
UV-Vis spectra: The electronic excitation energies and oscillator strengths can be calculated to predict the absorption bands in the UV-Vis spectrum. This provides insights into the electronic transitions occurring within the molecule.
The comparison of predicted and experimental spectra serves a dual purpose. On one hand, it helps in the detailed interpretation of the experimental data. On the other hand, a good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model, which can then be used to predict other properties of the molecule that may be difficult or impossible to measure experimentally. mpg.de Machine learning approaches are also being developed to enhance the prediction of spectroscopic properties. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel 4-Nitroiodosylbenzene Derivatives with Tunable Reactivity
A significant area of future research lies in the synthesis of new derivatives of 4-nitroiodosylbenzene with finely-tuned reactivity. The electronic and steric properties of iodosylarenes can be modified by introducing different functional groups onto the aromatic ring. researchgate.net This allows for the creation of a library of reagents with a spectrum of oxidative strengths and selectivities.
For instance, the introduction of an ortho-coordinating donor group can significantly improve the solubility of hypervalent iodine reagents, a critical factor for their practical application. researchgate.net Research has shown that creating analogs with different electron-withdrawing or donating groups can influence the reagent's reactivity in processes like oxygen transfer reactions. researchgate.net The development of pseudocyclic N-heterocycle-stabilized iodanes is a testament to this, offering shelf-stable solids with tunable reactivity based on the nature of the stabilizing heterocycle. researchgate.net
Furthermore, the synthesis of soluble analogs of iodosylbenzene, such as those bearing a tert-butylsulfonyl group, expands the range of available oxo- and nitrene precursors. researchgate.net This strategic derivatization allows for more controlled and selective oxidative transformations. acs.orgumich.edu
| Research Focus | Goal | Potential Impact |
| Structural Modification | Synthesize derivatives with varied electronic and steric properties. | Fine-tuned reactivity and selectivity for specific chemical transformations. |
| Solubility Enhancement | Introduce functional groups to improve solubility in various solvents. | Broader applicability in different reaction media and simplified purification. |
| Novel Reagent Design | Create new classes of iodosylarene-based reagents. | Access to new types of chemical reactions and synthetic pathways. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of 4-nitroiodosylbenzene into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. nih.govvapourtec.com Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, shorter reaction times, and improved reaction control. beilstein-journals.orgnih.gov
Hypervalent iodine reagents, in general, are well-suited for flow systems. beilstein-journals.orgnih.gov For example, hypervalent iodine(III)/TEMPO-mediated oxidation of alcohols has been successfully implemented in microreactors, achieving excellent yields and selectivities with significantly reduced reaction times. beilstein-journals.orgnih.gov Solid-phase supported hypervalent iodine catalysts have also been developed for use in continuous flow, offering a sustainable and metal-free method for alcohol oxidation. chemrxiv.org These systems are robust and can be run for multiple cycles without significant loss of efficiency. chemrxiv.org
Exploration of Photoredox and Electrochemistry in Conjunction with 4-Nitroiodosylbenzene
The synergy between 4-nitroiodosylbenzene and modern synthetic techniques like photoredox catalysis and electrochemistry is a rapidly evolving field. frontiersin.orgwikipedia.org This combination allows for the generation of highly reactive intermediates under mild conditions, opening up new avenues for chemical transformations.
Photoredox Catalysis: Visible-light-induced photoredox catalysis in conjunction with hypervalent iodine reagents has emerged as a powerful tool in organic synthesis. frontiersin.orgnih.govsioc.ac.cn In these systems, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, which can activate the hypervalent iodine reagent. frontiersin.orgwikipedia.org This dual catalytic approach has been successfully employed in a variety of reactions, including decarboxylative ynonylation, where an acyl radical is generated and subsequently reacts with an alkyne bound to the hypervalent iodine reagent. nih.govsioc.ac.cn The combination of copper(I)-photoredox catalysis with hypervalent iodine(III) chemistry has also been used to generate monofluoromethyl radicals for the oxy-monofluoromethylation of alkenes. bohrium.com
Electrochemistry: The electrochemical generation and application of hypervalent iodine reagents offer a green and efficient alternative to traditional methods that rely on stoichiometric chemical oxidants. vapourtec.comscispace.comresearchgate.net Anodic oxidation of iodoarenes can produce the corresponding hypervalent iodine species, which can then be used as mediators in various oxidative transformations. researchgate.netnih.gov This approach has been successfully applied in flow chemistry, where unstable hypervalent iodine reagents can be generated in situ and immediately used in subsequent reactions. vapourtec.comscispace.com The electrochemical reduction of iodosonitrobenzenes to form azoxy compounds has also been demonstrated. acs.org The continued exploration of electrosynthesis in conjunction with 4-nitroiodosylbenzene holds the potential for developing more sustainable and selective oxidative processes. nih.govnih.gov
Applications in Advanced Material Science and Bioconjugation Chemistry
The unique reactivity of 4-nitroiodosylbenzene and its derivatives is being harnessed for applications in the development of advanced materials and for the chemical modification of biological molecules.
Advanced Material Science: Hypervalent iodine compounds have been utilized as initiators for polymerization reactions. jomardpublishing.comsmu.eduresearchgate.net For example, diaryliodonium salts, which can be synthesized from iodosylarenes, are effective photoinitiators for cationic polymerizations, a process with applications in coatings, printing inks, and photoresist technology. jomardpublishing.comresearchgate.net Furthermore, [bis(acyloxy)iodo]arenes can initiate radical polymerization of alkenes. jomardpublishing.com The ability of hypervalent iodine(III) compounds to generate radicals upon heating or irradiation allows for the synthesis of chain end-functionalized linear polymers and highly branched polymers. smu.edu This opens up possibilities for creating polymers with tailored properties and functionalities.
Bioconjugation Chemistry: Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a critical tool in chemical biology and drug development. Hypervalent iodine reagents have recently emerged as powerful tools for the site-selective modification of proteins. sne-chembio.chnih.govrsc.org Their low toxicity and stability in aqueous media make them suitable for reactions with sensitive biological molecules. nih.gov
Specific methodologies have been developed for the modification of cysteine and tyrosine residues in peptides and proteins using hypervalent iodine reagents. sne-chembio.chnih.govrsc.org For instance, ethynylbenziodoxolones (EBX) react selectively with tyrosine residues to form stable bioconjugates. nih.govrsc.org These conjugates can be further functionalized using orthogonal chemical reactions. nih.govrsc.org Methionine-specific bioconjugation has also been achieved using bespoke hypervalent iodine reagents, enabling precise N-terminal labeling of proteins. acs.orgthegauntgroup.com These advancements in bioconjugation provide powerful tools for studying protein function, developing new therapeutic agents, and creating novel biomaterials.
Q & A
Basic Questions
Q. How can spectroscopic methods be employed to confirm the molecular structure of 1-iodosyl-4-nitrobenzene?
- Methodological Answer : Utilize a combination of infrared (IR) spectroscopy to identify functional groups (e.g., nitro and iodosyl groups via stretching vibrations at ~1520 cm⁻¹ for NO₂ and ~600 cm⁻¹ for I–O bonds). Mass spectrometry (electron ionization) can confirm molecular weight and fragmentation patterns, while UV/Visible spectroscopy reveals electronic transitions influenced by the nitro group’s electron-withdrawing effects. Reference standardized protocols from NIST databases for calibration and validation .
Q. What safety protocols are critical when handling 1-iodosyl-4-nitrobenzene in laboratory settings?
- Methodological Answer : Adopt rigorous personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks. Waste containing iodinated or nitroaromatic residues must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination. These protocols align with safety guidelines for structurally similar iodo-nitro compounds .
Q. What synthetic routes are effective for introducing both nitro and iodosyl groups onto a benzene ring?
- Methodological Answer : Sequential functionalization is recommended:
- Nitration : Use a HNO₃/H₂SO₄ mixture at 50–60°C to introduce the nitro group via electrophilic aromatic substitution, leveraging sulfuric acid as a catalyst and dehydrating agent.
- Iodosylation : Employ iodobenzene diacetate (IBD) or hypervalent iodine reagents in anhydrous solvents (e.g., dichloromethane) under inert atmospheres to install the iodosyl group. Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve challenges in determining the crystal structure of 1-iodosyl-4-nitrobenzene?
- Methodological Answer : Use SHELXD for phase problem resolution via dual-space algorithms, particularly for heavy atoms like iodine. SHELXL refines the model against high-resolution data, addressing issues such as thermal motion anisotropy or twinning. For macromolecular applications (e.g., host-guest complexes), SHELXPRO interfaces with density modification tools. Validate refinement using R-factor convergence and electron density maps .
Q. What experimental strategies can elucidate solvent-cluster interactions involving 1-iodosyl-4-nitrobenzene?
- Methodological Answer : Employ supersonic jet expansion (2 atm helium carrier gas) to form solvent clusters, followed by laser ionization (259.3 nm) to detect mixed clusters via time-of-flight mass spectrometry. Adjust solvent-seeding ratios to favor heteromolecular interactions (e.g., benzene-water-methanol clusters). Polarization effects from the iodosyl group can enhance cluster stability, as observed in analogous systems .
Q. How should researchers address contradictions between computational and experimental thermochemical data for reactions involving 1-iodosyl-4-nitrobenzene?
- Methodological Answer : Cross-validate using:
- Experimental : Measure reaction enthalpies (ΔrH°) via calorimetry or ion-clustering mass spectrometry (e.g., Li⁺ adduct formation kinetics).
- Computational : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict thermodynamic parameters. Discrepancies may arise from solvent effects or unaccounted side reactions; use NIST thermochemistry databases to benchmark results .
Q. What mechanistic insights explain the preference for electrophilic substitution over addition reactions in 1-iodosyl-4-nitrobenzene?
- Methodological Answer : The nitro group’s strong electron-withdrawing effect deactivates the benzene ring, stabilizing the aromatic π-system and disfavoring addition reactions. Iodosyl groups further enhance electrophilic substitution by acting as mild oxidizing agents. Kinetic studies (e.g., monitoring intermediates via stopped-flow spectroscopy) and Hammett plots can quantify substituent effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectroscopic data for 1-iodosyl-4-nitrobenzene across different studies?
- Methodological Answer :
Source Validation : Prioritize data from NIST Standard Reference Databases, which undergo rigorous peer review.
Experimental Conditions : Compare solvent polarity, temperature, and instrumentation (e.g., Zeiss VSU-1 vs. modern FTIR spectrometers).
Statistical Analysis : Apply multivariate regression to identify outliers or systematic errors in historical datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
